molecular formula C11H6F16O2 B154373 Ethyl 9H-perfluorononanoate CAS No. 1799-47-9

Ethyl 9H-perfluorononanoate

Cat. No. B154373
CAS RN: 1799-47-9
M. Wt: 474.14 g/mol
InChI Key: HRSRZMSDVRJBEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of perfluorinated compounds often involves the use of precursors that can introduce the perfluoroalkyl group into the desired molecular framework. For instance, the paper titled "A facile synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkyl-benzoates via acyclic precursors" describes the synthesis of perfluoroalkylbenzoates using acyclic precursors. This process involves the addition reaction of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with methyl 2-perfluoroalkynoates, followed by an intramolecular elimination to form the final product. Although this paper does not directly address Ethyl 9H-perfluorononanoate, the methodology could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This bond strength contributes to the stability and unique properties of these molecules. The paper on "Conformational energy and dynamics of 9-ethylfluorene" discusses the conformational aspects of a related molecule, which could provide insights into the conformational preferences of Ethyl 9H-perfluorononanoate, although the latter is not specifically studied.

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions, often facilitated by their stability and electronic properties. The paper "The reactions of tetrafluoroethylene oligomers: V. The reactions of perfluoro-3,4-dimethyl-4-ethylhexene-(2) with thionucleophiles and the chemical transformations of reaction products" explores the reactivity of a perfluorinated compound with different nucleophiles. This study could shed light on the types of reactions that Ethyl 9H-perfluorononanoate might undergo, such as substitutions or additions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are heavily influenced by the fluorine atoms. These properties include high thermal stability, chemical resistance, and unique surface properties. The paper "Synthesis and characterization of p-perfluoro{1-[2-(2-fluorosulfonyl-ethoxy)propoxy]}ethylated poly(α-methyl styrene)" describes the synthesis and characterization of a perfluorinated polymer, providing data on thermal stability and molecular weight changes. This information is relevant to understanding the general behavior of perfluorinated compounds, including Ethyl 9H-perfluorononanoate.

Scientific Research Applications

Environmental Detection and Sources

Research has identified perfluorononanoic acid (PFNA), a closely related compound to ethyl 9H-perfluorononanoate, as a persistent organic pollutant found in various environments. A study conducted on the occurrence and source characterization of PFCs in surface waters of an urban watershed revealed the presence of perfluoroalkyl carboxylates (C7-C12) and perfluoroalkyl sulfonates (C6 and C8), suggesting widespread environmental contamination from industrial and consumer product sources (Nguyen, Reinhard, & Gin, 2011).

Human and Wildlife Exposure

Perfluorinated compounds, including PFNA, have been detected in human serum and wildlife, indicating bioaccumulation through food webs and potential for reproductive interference. Studies on human exposure to these compounds have been conducted globally, revealing their presence in populations across different countries, suggesting widespread environmental dispersion and human exposure (Fromme, Wöckner, Roscher, & Völkel, 2017).

Toxicological Effects

The toxicological effects of PFNA and related compounds have been studied in various models. One study reported that PFNA exposure can lead to cell apoptosis in rat testis, suggesting reproductive toxicity. This apoptosis was associated with the Fas death receptor-dependent apoptotic pathway (Feng, Shi, Fang, Xu, & Dai, 2009). Another study on zebrafish embryos showed that PFNA exposure affected development, reduced hatching rate, and caused ventricular edema and malformation of the spine, indicating developmental toxicity (Liu, Sheng, Zhang, & Dai, 2015).

Metabolic and Endocrine Disruption

Research has also explored the impact of perfluorinated compounds on metabolism and endocrine functions. Studies suggest associations between PFNA exposure and altered glucose homeostasis, as well as metabolic syndrome indicators in adolescents and adults. This highlights the potential of PFCs to disrupt metabolic and endocrine systems in humans (Lin, Chen, Lin, & Lin, 2008).

properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F16O2/c1-2-29-4(28)6(16,17)8(20,21)10(24,25)11(26,27)9(22,23)7(18,19)5(14,15)3(12)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSRZMSDVRJBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371923
Record name Ethyl 9H-perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9H-perfluorononanoate

CAS RN

1799-47-9
Record name Ethyl 9H-perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1799-47-9
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